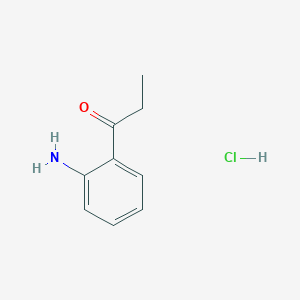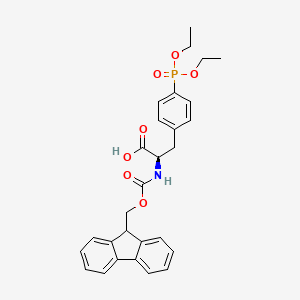
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-diethylphosphomethyl-D-phenylalanine is a synthetic compound with the molecular formula C29H32NO7P and a molecular weight of 537.54 g/mol . It is primarily used in the field of peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diethyl phosphite .
Industrial Production Methods
Industrial production of Fmoc-4-diethylphosphomethyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-4-diethylphosphomethyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethylphosphomethyl group to other phosphorous-containing groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphorous compounds, and deprotected amino acids .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, the compound is used to create phosphopeptides, which are important in the study of protein phosphorylation and signal transduction pathways .
Medicine
In medicine, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used in the development of peptide-based drugs. Its ability to introduce phosphorous groups into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for various applications, including enzyme inhibitors and diagnostic agents .
Mecanismo De Acción
The mechanism of action of Fmoc-4-diethylphosphomethyl-D-phenylalanine involves its incorporation into peptides, where it can mimic natural phosphorylation sites. This allows researchers to study the effects of phosphorylation on protein function and interactions. The compound targets specific amino acid residues and pathways involved in phosphorylation, providing insights into cellular signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-4-phosphomethyl-D-phenylalanine
- Fmoc-4-methylphosphomethyl-D-phenylalanine
- Fmoc-4-ethylphosphomethyl-D-phenylalanine
Uniqueness
Fmoc-4-diethylphosphomethyl-D-phenylalanine is unique due to the presence of two ethyl groups attached to the phosphorous atom. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable tool in peptide synthesis and research .
Propiedades
Fórmula molecular |
C28H30NO7P |
|---|---|
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H30NO7P/c1-3-35-37(33,36-4-2)20-15-13-19(14-16-20)17-26(27(30)31)29-28(32)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,29,32)(H,30,31)/t26-/m1/s1 |
Clave InChI |
ZLKINTPTJROFDS-AREMUKBSSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
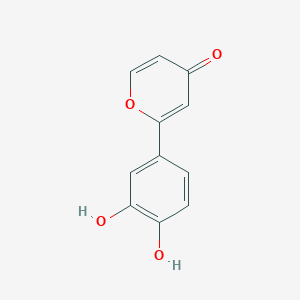
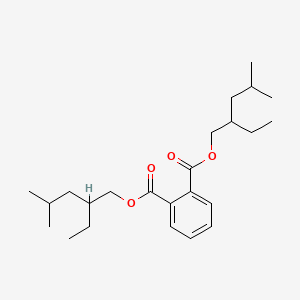
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
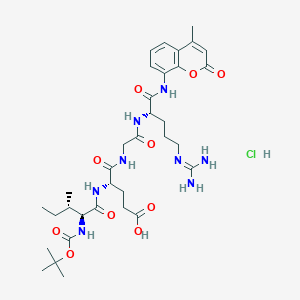

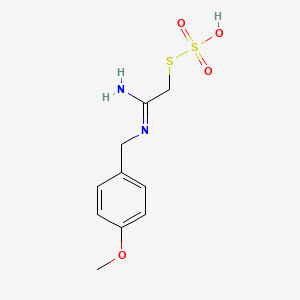
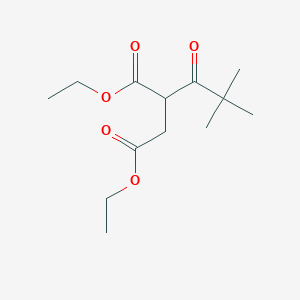
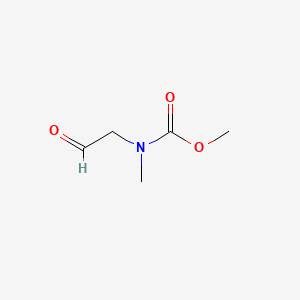

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
